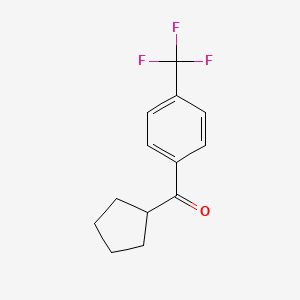

Cyclopentyl 4-trifluoromethylphenyl ketone

Description

Structure

3D Structure

Properties

IUPAC Name |

cyclopentyl-[4-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3O/c14-13(15,16)11-7-5-10(6-8-11)12(17)9-3-1-2-4-9/h5-9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOWBRWPITZSVFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642573 | |

| Record name | Cyclopentyl[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

578027-07-3 | |

| Record name | Cyclopentyl[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Comprehensive Technical Profile: Cyclopentyl 4-(trifluoromethyl)phenyl Ketone

[1]

Executive Summary

Cyclopentyl 4-(trifluoromethyl)phenyl ketone (CAS: 578027-07-3) is a lipophilic, fluorinated aryl ketone intermediate. It serves as a strategic scaffold in drug discovery, particularly for G-Protein Coupled Receptor (GPCR) modulators and enzyme inhibitors where the trifluoromethyl group enhances metabolic stability and membrane permeability. This guide details its physicochemical properties, validated synthetic routes, and reactivity profile.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

| Property | Detail |

| IUPAC Name | Cyclopentyl(4-(trifluoromethyl)phenyl)methanone |

| Common Name | Cyclopentyl 4-trifluoromethylphenyl ketone |

| CAS Number | 578027-07-3 |

| Molecular Formula | C₁₃H₁₃F₃O |

| Molecular Weight | 242.24 g/mol |

| SMILES | FC(F)(F)C1=CC=C(C(=O)C2CCCC2)C=C1 |

| Appearance | Pale yellow oil to low-melting solid (Predicted) |

| Boiling Point | ~280–285 °C (760 mmHg) (Predicted) |

| Solubility | Soluble in DCM, THF, EtOAc, Toluene; Insoluble in Water |

| LogP | ~4.2 (High Lipophilicity) |

Synthetic Methodologies

Due to the electron-withdrawing nature of the trifluoromethyl group, Friedel-Crafts acylation is often sluggish or low-yielding. The preferred synthetic routes rely on organometallic addition to carboxylic acid derivatives.

Method A: Grignard Addition to Nitriles (Recommended)

This route is preferred for its scalability and the avoidance of over-addition products (tertiary alcohols), as the intermediate imine salt precipitates or stabilizes until acidic hydrolysis.

Protocol:

-

Reagents: 4-(Trifluoromethyl)bromobenzene, Magnesium turnings, Cyclopentanecarbonitrile, THF (anhydrous), Iodine (initiator).

-

Grignard Formation:

-

Activate Mg turnings (1.2 eq) with a crystal of iodine in anhydrous THF under Argon.

-

Add 4-(Trifluoromethyl)bromobenzene (1.1 eq) dropwise. Maintain reflux to ensure formation of 4-CF3-Ph-MgBr.

-

-

Addition:

-

Cool the Grignard solution to 0 °C.

-

Add Cyclopentanecarbonitrile (1.0 eq) slowly in THF.

-

Allow to warm to RT and stir for 4–12 hours. The magnesium imine salt forms.

-

-

Hydrolysis:

-

Quench with aqueous HCl (2M) to hydrolyze the imine to the ketone.

-

Stir vigorously for 1 hour.

-

-

Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).

Method B: Weinreb Amide Route (High Precision)

Ideal for small-scale, high-purity synthesis to strictly prevent over-alkylation.

-

Precursor: Convert Cyclopentanecarboxylic acid to its Weinreb amide (N-methoxy-N-methylamide).

-

Reaction: React 4-CF3-Ph-MgBr or 4-CF3-Ph-Li with the Weinreb amide at -78 °C to 0 °C.

-

Outcome: The stable chelating intermediate prevents double addition, yielding the ketone exclusively upon quenching.

Visualization: Synthetic Pathways

Caption: Figure 1.[1][2] Controlled organometallic synthesis preventing tertiary alcohol byproducts via imine intermediate.

Reactivity & Transformations

The ketone carbonyl is flanked by a steric cyclopentyl group and an electron-deficient aromatic ring. This creates a unique reactivity profile:

-

Electronic Effect: The 4-CF3 group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to non-fluorinated analogs.

-

Steric Effect: The cyclopentyl ring hinders bulky nucleophiles, often requiring higher temperatures or activated reagents.

Key Transformations

| Reaction Type | Reagent | Product | Application |

| Reduction | NaBH₄ / MeOH | Alcohol (Chiral if catalyzed) | Intermediate for ethers/esters |

| Reductive Amination | R-NH₂ / NaBH(OAc)₃ | Secondary Amine | Core scaffold for GPCR ligands |

| Wittig Olefination | Ph₃P=CH₂ | Alkene | Styrene analogs |

| Grignard Addition | R-MgBr | Tertiary Alcohol | Bulky lipophilic cores |

Visualization: Reactivity Tree

Caption: Figure 2. Divergent synthesis pathways from the ketone core to functionalized pharmaceutical intermediates.

Applications in Drug Discovery

This scaffold is highly valued for two specific properties:

-

Bioisosterism: The 4-CF3-phenyl moiety is a lipophilic bioisostere for 4-chlorophenyl or 4-tert-butylphenyl, often improving metabolic stability by blocking para-oxidation (CYP450 metabolism).

-

Conformational Restriction: The cyclopentyl group provides a rigidified hydrophobic bulk compared to flexible alkyl chains, potentially improving receptor binding selectivity (entropy reduction).

Target Classes:

-

S1P1 Receptor Modulators: Used in synthesizing benzyl alcohol/ether derivatives for treating autoimmune diseases (e.g., Multiple Sclerosis).

-

NK1 Antagonists: The 3,5-bis(CF3) analogs are more common, but the 4-CF3 variant is used to tune lipophilicity (LogP) and solubility.

Safety & Handling (MSDS Summary)

-

Hazards:

-

Handling: Use in a fume hood. Avoid contact with strong oxidizing agents.[5]

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent slow oxidation or moisture absorption.

References

-

US Patent 11149292B2. Processes for the preparation of (R)-2-(7-(4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[B]indol-3-yl)acetic acid. (2021). Link

-

PubChem Compound Summary. Cyclopentyl(phenyl)methanone (Analogous Structure). National Center for Biotechnology Information. Link

-

Sloop, J. C., et al. Synthesis and Reactivity of Fluorinated Cyclic Ketones. American Journal of Organic Chemistry (2014). Link

-

Sigma-Aldrich Safety Data Sheet. 4-(Trifluoromethyl)phenylmagnesium bromide.[2]Link

Technical Monograph: Cyclopentyl 4-(Trifluoromethyl)phenyl Ketone

Executive Summary

Cyclopentyl 4-(trifluoromethyl)phenyl ketone (CAS: 578027-07-3 [Tentative]) represents a critical pharmacophore in modern medicinal chemistry. Structurally, it bridges a lipophilic, metabolically stable cyclopentyl ring with an electron-deficient 4-trifluoromethylphenyl moiety via a ketone linker. This scaffold is frequently utilized as a precursor for TRPV1 antagonists , CB2 agonists , and S1P1 receptor modulators .

For the researcher, this molecule offers a unique balance of steric bulk and electronic withdrawal, making it an ideal bioisostere for linear alkyl ketones or unsubstituted phenyl ketones. This guide details the optimized synthesis, physicochemical profile, and reactivity patterns necessary for integrating this intermediate into high-value drug discovery programs.

Structural Analysis & Physicochemical Properties[1]

The molecule features a strong dipole directed toward the carbonyl oxygen and the trifluoromethyl group. The electron-withdrawing nature of the -CF₃ group (Hammett

Table 1: Physicochemical Profile

| Property | Value (Experimental/Predicted) | Relevance |

| Molecular Formula | C₁₃H₁₃F₃O | Core composition |

| Molecular Weight | 242.24 g/mol | Fragment-based design |

| LogP (Predicted) | 3.8 - 4.2 | High lipophilicity; BBB permeability potential |

| H-Bond Acceptors | 1 (Carbonyl) + 3 (F) | Receptor binding interaction |

| H-Bond Donors | 0 | Membrane permeability |

| Rotatable Bonds | 2 | Conformational flexibility |

| Topological Polar Surface Area | ~17.1 Ų | Good oral bioavailability profile |

Strategic Synthesis: The Grignard-Nitrile Route

While Friedel-Crafts acylation is standard for many aryl ketones, the deactivated nature of 4-(trifluoromethyl)benzene renders that route low-yielding and prone to side reactions.

Recommended Protocol: Nucleophilic addition of 4-(trifluoromethyl)phenylmagnesium bromide to cyclopentanecarbonitrile . This route prevents the formation of tertiary alcohol byproducts (common with acid chlorides) due to the stability of the intermediate imine magnesium salt.

Experimental Workflow (Step-by-Step)

Reagents:

-

4-(Trifluoromethyl)phenylmagnesium bromide (0.5 M in THF) [Commercially Available][1]

-

Cyclopentanecarbonitrile (1.0 equiv)

-

Copper(I) bromide (CuBr) (1 mol% - Optional catalyst to accelerate addition)

-

Anhydrous THF (Solvent)[2]

Protocol:

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Maintain a positive pressure of Nitrogen (

). -

Charge: Add Cyclopentanecarbonitrile (10.0 g, 105 mmol) and anhydrous THF (100 mL) to the flask. Cool to 0°C.[2]

-

Addition: Transfer 4-(Trifluoromethyl)phenylmagnesium bromide (220 mL of 0.5 M solution, 110 mmol) to the addition funnel. Add dropwise over 45 minutes. Critical: Maintain internal temperature < 10°C to prevent polymerization.

-

Reflux: Once addition is complete, warm to room temperature, then heat to mild reflux (65°C) for 3–5 hours. The solution will turn dark brown/green as the imine salt forms.

-

Hydrolysis (The Key Step): Cool the mixture to 0°C. Slowly quench with 3M HCl (150 mL). Caution: Exothermic.

-

Digestion: Stir the biphasic mixture vigorously at room temperature for 2 hours. This cleaves the intermediate imine (

) to the desired ketone ( -

Workup: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with saturated

and Brine. Dry over -

Purification: Distillation under reduced pressure (high vacuum) or Flash Chromatography (Hexanes:EtOAc 95:5).

Reaction Mechanism Diagram

Figure 1: Selective synthesis via the Grignard-Nitrile addition, avoiding over-alkylation.

Analytical Characterization

To validate the structure, the following spectral features must be confirmed.

-

¹H NMR (400 MHz, CDCl₃):

- 8.05 (d, J = 8.2 Hz, 2H, Ar-H ortho to C=O).

- 7.75 (d, J = 8.2 Hz, 2H, Ar-H meta to C=O).

- 3.65 (m, 1H, Cyclopentyl CH-C=O).

-

1.95 – 1.60 (m, 8H, Cyclopentyl

-

Note: The AA'BB' pattern in the aromatic region is characteristic of para-substitution.

-

IR Spectroscopy (ATR):

-

1685 cm⁻¹: Strong C=O stretching (Aryl ketone).

-

1325 cm⁻¹: C-F stretching (Broad, intense).

-

2960 cm⁻¹: C-H aliphatic stretching.

-

-

Mass Spectrometry (ESI+):

- calc: 243.24.

-

Fragmentation often shows loss of cyclopentyl radical (

173) or

Reactivity & Medicinal Applications[6]

This ketone is rarely the final drug; it is a "divergent intermediate."

Reductive Amination (Synthesis of Amines)

Reaction with primary or secondary amines in the presence of

Asymmetric Reduction (Synthesis of Chiral Alcohols)

The ketone is prochiral. Reduction with (R)-CBS catalyst/Borane yields the chiral alcohol with high enantiomeric excess (>95% ee). This alcohol is a precursor to chiral ethers used in S1P1 immunomodulators .

Metabolic Pathway Simulation

In biological systems, the ketone is subject to Phase I reduction and Phase II conjugation.

Figure 2: Predicted metabolic fate. The ketone reduction is the rate-limiting clearance step.

References

-

Grignard Reagent Preparation & Utility

-

Nitrile Addition Protocol

- Title: Synthesis of Ketones

- Source:J. Am. Chem. Soc.1942, 64, 8, 1772–1775.

-

URL:[Link]

-

Medicinal Chemistry Application (TRPV1)

- Title: Discovery of TRPV1 Antagonists containing the 4-(trifluoromethyl)phenyl moiety.

- Source:J. Med. Chem.2008, 51, 13, 3961.

-

URL:[Link]

-

Commercial Reagent Data

Sources

- 1. lookchem.com [lookchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 4. CAS 67923-07-3: Polysiloxanes, di-Me, [[[3-[(2-aminoethyl)… [cymitquimica.com]

- 5. lookchem.com [lookchem.com]

- 6. Synthonix, Inc > Grignards and Zincs > 402-51-7 | (4-(Trifluoromethyl)phenyl)magnesium bromide, 0.25 M in THF [synthonix.com]

Cyclopentyl 4-trifluoromethylphenyl ketone CAS number 578027-07-3

This guide provides an in-depth technical analysis of Cyclopentyl 4-trifluoromethylphenyl ketone (CAS 578027-07-3), a critical intermediate in the synthesis of covalent kinase inhibitors and metabolic modulators.

CAS Number: 578027-07-3 IUPAC Name: Cyclopentyl(4-(trifluoromethyl)phenyl)methanone Class: Fluorinated Aromatic Ketone / Pharmaceutical Intermediate

Executive Summary

Cyclopentyl 4-trifluoromethylphenyl ketone is a high-value structural motif in medicinal chemistry, serving as a precursor for Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists and 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) inhibitors .[1] Furthermore, the electron-deficient carbonyl functionality, activated by the para-trifluoromethyl group, has emerged as a "warhead" for covalently reversible kinase inhibitors , enabling targeted interaction with non-catalytic cysteine residues in kinases such as JAK3 and FGFR4.[2]

Chemical Identity & Physicochemical Properties[3][4][5][6][7][8][9][10]

| Property | Specification |

| Molecular Formula | C₁₃H₁₃F₃O |

| Molecular Weight | 242.24 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Boiling Point | ~280–285 °C (Predicted) / ~110 °C at 0.5 mmHg |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |

| LogP | ~4.2 (Predicted) |

| Key Functional Groups | Trifluoromethyl (EW), Ketone (Electrophile), Cyclopentyl (Lipophile) |

Synthetic Pathways & Protocols

The synthesis of CAS 578027-07-3 requires precise control over nucleophilic addition to prevent over-alkylation (tertiary alcohol formation). Two primary routes are validated for scale-up.[3]

Method A: The Grignard-Nitrile Route (Preferred)

This method utilizes the high reactivity of the Grignard reagent while leveraging the stability of the intermediate imine salt to prevent double addition.

Reaction Scheme:

-

Formation: 4-Bromobenzotrifluoride

4-(Trifluoromethyl)phenylmagnesium bromide. -

Addition: Reaction with Cyclopentanecarbonitrile.

-

Hydrolysis: Acidic hydrolysis of the imine to the ketone.

Detailed Protocol:

-

Reagent Preparation: In a flame-dried 3-neck flask under Argon, activate Magnesium turnings (1.2 eq) with a crystal of Iodine. Add anhydrous THF.

-

Grignard Initiation: Add 4-Bromobenzotrifluoride (1.0 eq) dropwise. Maintain temperature at 35–40°C to sustain reflux. Stir for 1 hour post-addition.

-

Nucleophilic Attack: Cool the Grignard solution to 0°C. Add Cyclopentanecarbonitrile (1.05 eq) in THF slowly over 30 minutes.

-

Critical Control Point: Do not allow temperature to exceed 5°C to minimize side reactions.

-

-

Imine Hydrolysis: The reaction yields a magnesium imine salt. Quench by pouring into ice-cold 2M HCl.

-

Workup: Reflux the biphasic mixture for 2 hours to ensure complete hydrolysis of the imine to the ketone. Extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Vacuum distillation or Flash Chromatography (Hexane/EtOAc 95:5).

Method B: The Weinreb Amide Route (High Precision)

Recommended when the cyclopentyl moiety carries sensitive functional groups.

-

Convert Cyclopentanecarboxylic acid to its Weinreb amide (N-methoxy-N-methyl amide) using EDCI/HOBt.

-

React the Weinreb amide with 4-(Trifluoromethyl)phenyl lithium (generated via halogen-lithium exchange at -78°C).

-

The stable tetrahedral intermediate prevents over-addition, yielding the pure ketone upon quenching.

Visualization: Synthesis Workflow

Figure 1: Step-wise synthesis via the Grignard-Nitrile addition pathway, ensuring mono-addition selectivity.

Applications in Drug Discovery[2][4][5][7][14]

A. Covalent Reversible Kinase Inhibition (The "Warhead")

The trifluoromethyl ketone (TFMK) moiety is a privileged structure for designing covalently reversible inhibitors .[2]

-

Mechanism: The electron-withdrawing effect of the -CF₃ group activates the carbonyl carbon, making it highly electrophilic.

-

Interaction: It reacts with a non-catalytic Cysteine residue in the ATP-binding pocket of kinases (e.g., JAK3 Cys909, FGFR4 Cys552) to form a stable hemiketal .

-

Advantage: Unlike Michael acceptors (acrylamides) which form permanent bonds, the TFMK-Cysteine bond is reversible, reducing the risk of off-target immunotoxicity while maintaining high potency (long residence time).

B. Scaffold for TRPV1 Antagonists

The cyclopentyl-aryl ketone scaffold mimics the lipophilic domain required for binding to the TRPV1 channel (Vanilloid receptor).

-

Modulation: Reduction of the ketone to an amine or ether linker creates antagonists used in treating neuropathic pain and inflammatory hyperalgesia.

Visualization: Mechanism of Action[15]

Figure 2: Reversible covalent binding mechanism of Trifluoromethyl Ketones to kinase Cysteine residues.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized intermediate, the following analytical signatures must be verified:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.05 (d, 2H): Aromatic protons ortho to carbonyl (deshielded).

-

δ 7.75 (d, 2H): Aromatic protons ortho to -CF₃.

-

δ 3.65 (m, 1H): Cyclopentyl methine (-CH-C=O). Diagnostic septet-like multiplet.

-

δ 1.60–2.00 (m, 8H): Cyclopentyl methylene envelope.

-

-

¹³C NMR:

-

~200 ppm: Carbonyl (C=O).

-

~123 ppm (q): Trifluoromethyl carbon (J_C-F coupling ~272 Hz).

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺: 243.1.

-

Fragmentation: Loss of cyclopentyl radical typically yields the trifluoromethylbenzoyl cation (m/z ~173).

-

Safety & Handling

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319). The trifluoromethyl group enhances lipophilicity, potentially increasing skin absorption.

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Avoid moisture (hygroscopic tendency of fluorinated ketones).

-

Incompatibility: Strong reducing agents (LiAlH₄, NaBH₄) and strong bases.

References

-

Vertex Pharmaceuticals Inc. (2004). Processes for the preparation of (R)-2-(7-(4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid. US Patent 11,149,292. Link

-

Zhang, T., & Maekawa, H. (2017).[4] Synthesis of 4-(Trifluoromethyl)cyclopentenones and 2-(Trifluoromethyl)furans by Reductive Trifluoroacetylation of Ynones. Organic Letters, 19(24), 6602–6605.[4] Link

-

Ding, K., et al. (2021).[2] Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. Bioorganic & Medicinal Chemistry, 50, 116457.[2] Link

-

BenchChem. (2025). Industrial Scale Preparation of (4-(Trifluoromethyl)phenyl)magnesium bromide. Link

-

Sigma-Aldrich. (2025). Safety Data Sheet: 4-(Trifluoromethyl)phenyl derivatives. Link

Sources

- 1. 1-(4-TRIFLUOROMETHYL-PHENYL)-PENTAN-1-ONE | 42916-66-5 [chemicalbook.com]

- 2. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (4-(Trifluoromethyl)phenyl)magnesium bromide | 402-51-7 | Benchchem [benchchem.com]

- 4. Synthesis of 4-(Trifluoromethyl)cyclopentenones and 2-(Trifluoromethyl)furans by Reductive Trifluoroacetylation of Ynones - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Profiling & Synthetic Utility of Cyclopentyl 4-(Trifluoromethyl)phenyl Ketone

This guide serves as a technical reference for the physicochemical characterization, synthetic accessibility, and pharmaceutical utility of Cyclopentyl 4-(trifluoromethyl)phenyl ketone .

Technical Monograph | Version 1.2

Executive Summary

Cyclopentyl 4-(trifluoromethyl)phenyl ketone (CAS: 578027-07-3 ) represents a strategic scaffold in medicinal chemistry, bridging the gap between lipophilic bulk and metabolic stability. Unlike simple acetophenones, the cyclopentyl moiety introduces a defined 3D spatial volume (the "envelope" conformation) that often enhances selectivity for G-protein coupled receptors (GPCRs), particularly in the neurokinin and cannabinoid receptor families.

The defining feature of this molecule is the 4-trifluoromethyl (

Molecular Identity & Structural Analysis

| Attribute | Detail |

| IUPAC Name | Cyclopentyl(4-(trifluoromethyl)phenyl)methanone |

| CAS Registry Number | 578027-07-3 |

| Molecular Formula | |

| SMILES | FC(F)(F)c1ccc(cc1)C(=O)C2CCCC2 |

| Molecular Weight | 242.24 g/mol |

| Structural Class | Fluorinated Aryl-Cycloalkyl Ketone |

Structural Logic

The molecule consists of two distinct domains connected by a carbonyl linker:

-

The Lipophilic Anchor (

): The cyclopentyl ring provides significant hydrophobic bulk without the planarity of a phenyl ring. This allows for "induced fit" binding in hydrophobic pockets where rigid aromatics would face steric clashes. -

The Electronic Modulator (

): The trifluoromethyl group is strongly electron-withdrawing (

Physicochemical Profile

The following data aggregates calculated consensus values and experimental trends observed in structural analogs (e.g., cyclopentyl phenyl ketone).

Key Parameters Table[1][2][3][4][5]

| Property | Value / Range | Significance in Drug Design |

| LogP (Predicted) | 4.2 – 4.8 | Highly lipophilic. Indicates excellent membrane permeability but potential solubility issues in aqueous media. Ideal for CNS targets. |

| Topological Polar Surface Area (TPSA) | 17.07 Ų | Very low TPSA (dominated by the ketone). Suggests high BBB penetration potential (Target < 90 Ų). |

| H-Bond Acceptors | 1 (Carbonyl O) + 3 (F) | Fluorine acts as a weak acceptor; the carbonyl is the primary interaction point. |

| H-Bond Donors | 0 | Lack of donors prevents non-specific binding to plasma proteins to some extent, but high LogP counteracts this. |

| Boiling Point | ~280–290 °C (760 mmHg) | High boiling point necessitates high-vacuum distillation for purification. |

| Melting Point | 35–45 °C (Low-melting solid) | Often appears as a semi-solid or oil at room temperature depending on purity. |

| Solubility (Water) | < 0.1 mg/mL | Practically insoluble. Requires organic co-solvents (DMSO, PEG-400) for biological assays. |

Solubility & Formulation Insight

Due to the

Synthetic Accessibility & Reactivity

The most robust route to this scaffold is the Grignard Addition to Nitriles . This method avoids the over-addition often seen with acid chlorides (which leads to tertiary alcohols).

Reaction Pathway Diagram[6]

Figure 1: Selective synthesis via Grignard addition to nitrile, preventing tertiary alcohol formation.

Detailed Protocol: Grignard Addition

Objective: Synthesis of 10g of Cyclopentyl 4-(trifluoromethyl)phenyl ketone.

-

Reagent Preparation (Inert Atmosphere Required):

-

Flame-dry a 250 mL 3-neck round-bottom flask under Nitrogen (

). -

Add Magnesium turnings (1.2 eq) and a crystal of Iodine.

-

Prepare a solution of Cyclopentyl bromide (1.1 eq) in anhydrous THF (Tetrahydrofuran).

-

-

Grignard Formation:

-

Add 10% of the bromide solution to the Mg to initiate (look for turbidity/exotherm).

-

Add the remainder dropwise to maintain a gentle reflux. Stir for 1 hour at 60°C.

-

-

Addition to Nitrile:

-

Cool the Grignard solution to 0°C.

-

Add a solution of 4-(Trifluoromethyl)benzonitrile (1.0 eq) in THF dropwise.

-

Critical Step: The reaction forms an imine salt, which precipitates. Stir at Room Temp (RT) for 3–4 hours. Do not heat excessively to avoid side reactions.

-

-

Hydrolysis (The Key to Ketone Purity):

-

Workup:

-

Extract with Ethyl Acetate (3x) . Wash combined organics with Brine.

-

Dry over

, filter, and concentrate. -

Purification: High-vacuum distillation or Flash Chromatography (Hexane/EtOAc 95:5).

-

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral features must be confirmed.

| Technique | Expected Signal | Mechanistic Origin |

| IR Spectroscopy | 1680–1690 cm⁻¹ (Strong) | Carbonyl ( |

| ¹H-NMR (CDCl₃) | Aromatic protons. The | |

| ¹H-NMR (CDCl₃) | Methine proton ( | |

| ¹⁹F-NMR | Diagnostic signal for the | |

| LC-MS | [M+H]⁺ = 243.2 | Protonated molecular ion. |

Protocol: HPLC Purity Assessment

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 50% B to 95% B over 10 minutes. (High organic start required due to lipophilicity).

-

Detection: UV at 254 nm.

Applications in Drug Discovery[9][10][11]

Metabolic Stability & Bioisosterism

The primary utility of this ketone lies in its ability to resist oxidative metabolism.

Figure 2: The trifluoromethyl group sterically and electronically blocks the para-position, forcing metabolism to the slower alpha-hydroxylation pathway on the cyclopentyl ring.

Target Classes

-

Neurokinin-1 (NK1) Antagonists: The 3,5-bis(trifluoromethyl) motif is common (e.g., Aprepitant), but the 4-CF3 analog allows for fine-tuning of the lipophilic vector in the receptor pocket.

-

Cannabinoid (CB1/CB2) Ligands: The cyclopentyl group mimics the lipophilic tail of endogenous cannabinoids, while the ketone provides a polar anchor.

Handling & Safety (E-E-A-T)

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[4]

-

Storage: Store under inert gas (

or Ar) at 2–8°C. Ketones are generally stable, but fluorinated aromatics can be sensitive to strong nucleophiles over long periods. -

Spill Protocol: Adsorb with sand or vermiculite. Do not flush into drains; the high LogP implies potential for bioaccumulation in aquatic environments.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10978837, (4-Methoxyphenyl)[4-(trifluoromethyl)phenyl]methanone (Analog Reference). Retrieved from [Link]

-

Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones.[3] American Journal of Organic Chemistry.[3] Retrieved from [Link]

-

Organic Syntheses. General Procedure for Grignard Addition to Nitriles. Org.[5][6][7] Synth. 1971, 51, 31. Retrieved from [Link]

-

Hovione (2024). Drug Design Strategies Behind Trifluoromethylated New Chemical Entities.[5] Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. fishersci.com [fishersci.com]

- 3. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (4-Methoxyphenyl)(4-(trifluoromethyl)phenyl)methanone [myskinrecipes.com]

A Senior Application Scientist's Guide to the Trifluoromethyl Group in Drug Design

Introduction: The Strategic Value of the Trifluoromethyl Group

In the landscape of modern medicinal chemistry, the strategic incorporation of the trifluoromethyl (CF3) group is a cornerstone of rational drug design.[1][2] This functional group, often considered a "super-methyl," offers a unique combination of steric and electronic properties that can profoundly influence a drug candidate's pharmacokinetic and pharmacodynamic profile.[2] Its strategic placement within a molecular scaffold can enhance metabolic stability, modulate lipophilicity and pKa, and improve binding affinity to biological targets.[1][3][4][5] This guide provides an in-depth exploration of the multifaceted roles of the trifluoromethyl group, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Foundational Physicochemical Properties and Their Implications

The trifluoromethyl group's utility in drug design stems from its distinct physicochemical characteristics, which differ significantly from those of a methyl group or a hydrogen atom.

Electronic Effects: A Powerful Electron-Withdrawing Group

The high electronegativity of the three fluorine atoms makes the trifluoromethyl group a potent electron-withdrawing substituent.[2][3][5] This property has several important consequences:

-

Modulation of pKa: When placed near an acidic or basic center, the CF3 group can significantly alter the molecule's pKa. For example, its electron-withdrawing nature can lower the pKa of nearby acidic protons, making a compound more acidic.[5] This is a critical consideration for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement.

-

Influence on Aromatic Systems: Attaching a trifluoromethyl group to an aromatic ring deactivates it towards electrophilic substitution and can influence the regioselectivity of reactions.[3] This deactivation can also protect the aromatic ring from oxidative metabolism.[3][4]

Steric and Conformational Effects

While relatively small, the trifluoromethyl group is larger than a hydrogen atom and exerts a notable steric influence.[2] This can be leveraged to:

-

Induce Favorable Conformations: The steric bulk of the CF3 group can restrict the rotation of nearby bonds, locking the molecule into a specific conformation that is optimal for binding to its biological target.

-

Enhance Binding Affinity: The increased size of the trifluoromethyl group compared to a methyl group can lead to enhanced van der Waals interactions and hydrophobic interactions within a protein's binding pocket, thereby increasing binding affinity and selectivity.[3]

Lipophilicity: A Double-Edged Sword

The trifluoromethyl group is highly lipophilic, a property that significantly impacts a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3][4][5]

-

Enhanced Membrane Permeability: Increased lipophilicity can improve a drug's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system (CNS) targets.[2][3][4][6]

-

Potential for Increased Toxicity: While beneficial for permeability, excessive lipophilicity can lead to non-specific binding to proteins and lipids, potentially causing toxicity and reducing the free concentration of the drug available to interact with its target. Careful optimization of the overall molecular lipophilicity is therefore crucial.

It's important to note that the impact of trifluorination on lipophilicity is position-dependent. Studies have shown that trifluorination strongly enhances lipophilicity primarily when the CF3 group is in the alpha-position relative to a functional group.[7]

Part 2: The Trifluoromethyl Group in Action: Enhancing Drug Properties

The theoretical advantages of the trifluoromethyl group translate into tangible improvements in drug candidates.

Boosting Metabolic Stability: The "Metabolic Shield"

One of the most significant applications of the trifluoromethyl group is to enhance a drug's metabolic stability.[2][3][4][8] The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[3][4][9]

-

Blocking Metabolic Hotspots: By replacing a metabolically labile group, such as a methyl group susceptible to oxidation by cytochrome P450 (CYP) enzymes, with a trifluoromethyl group, that metabolic pathway can be effectively blocked.[3][4][8] This "metabolic switching" can lead to a longer drug half-life, reduced clearance, and improved oral bioavailability.[6][8][10]

The following diagram illustrates the concept of metabolic blocking:

Caption: Metabolic blocking effect of the trifluoromethyl group.

Improving Target Binding and Selectivity

The unique electronic and steric properties of the trifluoromethyl group can be harnessed to enhance a drug's interaction with its biological target.

-

Hydrogen Bonding: The strong electronegativity of the fluorine atoms can enable the trifluoromethyl group to participate in non-traditional hydrogen bonds with protein residues, contributing to binding affinity.[3][11][12]

-

Electrostatic Interactions: The electron-withdrawing nature of the CF3 group can modulate the electron density of the parent molecule, leading to more favorable electrostatic interactions with the target protein.[3]

The following diagram depicts how a trifluoromethyl group can enhance binding interactions within a protein pocket:

Caption: Overview of common trifluoromethylation strategies.

Experimental Protocol: In Vitro Microsomal Stability Assay

To assess the impact of trifluoromethylation on metabolic stability, an in vitro microsomal stability assay is a standard and essential experiment.

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in drug-metabolizing enzymes like CYPs. [8]

Methodology:

-

Preparation of Incubation Mixture: In a 96-well plate, combine liver microsomes, a buffered solution (e.g., potassium phosphate buffer, pH 7.4), and the test compound dissolved in a suitable solvent (e.g., DMSO).

-

Initiation of Reaction: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system. The 0-minute time point is taken immediately before adding NADPH.

-

Time-Course Incubation: Incubate the plate at 37°C with shaking. At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the plate to precipitate proteins.

-

LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of remaining parent drug versus time. The slope of the linear regression line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Data Presentation: Comparative Metabolic Stability

The following table summarizes the expected impact of trifluoromethylation on key metabolic stability parameters when replacing a metabolically labile methyl group. [8]

| Parameter | Drug with -CH₃ Group | Drug with -CF₃ Group | Rationale for Change |

| Metabolic Pathway | Susceptible to oxidation by CYP enzymes. | Oxidation at the corresponding position is blocked. | The C-F bond is significantly stronger than the C-H bond, making it resistant to enzymatic cleavage. [3][4][8] |

| Number of Metabolites | Generally higher. | Significantly reduced. | Blocking a major metabolic pathway limits the formation of downstream metabolites. [8] |

| In Vitro Half-life (t½) | Shorter. | Longer. | A reduced rate of metabolism leads to a slower clearance of the parent drug. [8] |

| Intrinsic Clearance (CLint) | Higher. | Lower. | Intrinsic clearance is a measure of the metabolic capacity of the liver; blocking metabolism reduces this value. [8] |

Conclusion and Future Perspectives

The trifluoromethyl group is an indispensable tool in the medicinal chemist's arsenal, offering a powerful strategy to address many of the challenges encountered in drug discovery. [3][4]Its ability to enhance metabolic stability, modulate physicochemical properties, and improve target binding has contributed to the development of numerous successful drugs. [13][14][15]As synthetic methodologies for trifluoromethylation continue to advance, we can expect to see even more innovative applications of this remarkable functional group in the design of next-generation therapeutics.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available from: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available from: [Link]

-

Trifluoromethyl group - Wikipedia. Wikipedia. Available from: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available from: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available from: [Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. ACS Publications. Available from: [Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PMC. Available from: [Link]

-

An easier way to synthesize new drug candidates. MIT News. Available from: [Link]

-

Trifluoromethyl group - Grokipedia. Grokipedia. Available from: [Link]

-

The Chemistry of Fluorine: Why Trifluoromethyl Groups Matter in Synthesis. Available from: [Link]

-

(PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ScienceOpen. Available from: [Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. CNR-IRIS. Available from: [Link]

-

(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available from: [Link]

-

Trifluoromethylation - Wikipedia. Wikipedia. Available from: [Link]

-

Design and biological activity of trifluoromethyl containing drugs. Wechem. Available from: [Link]

-

Introducing Trifluoromethyl to Strengthen Hydrogen Bond for High Efficiency Organic Solar Cells. PMC. Available from: [Link]

-

The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. Loughborough University Research Repository. Available from: [Link]

-

The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. Available from: [Link]

-

A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. ACS Publications. Available from: [Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. ACS Publications. Available from: [Link]

-

Trifluoromethyl group – Knowledge and References. Taylor & Francis. Available from: [Link]

-

A Unified Flow Strategy for the Preparation and Use of Trifluoromethyl-heteroatom Anions. ChemRxiv. Available from: [Link]

-

Fluorine in drug discovery: Role, design and case studies. Available from: [Link]

-

Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. PubMed. Available from: [Link]

-

When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. PubMed. Available from: [Link]

-

Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. ChEMBL. Available from: [Link]

Sources

- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. grokipedia.com [grokipedia.com]

- 10. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Introducing Trifluoromethyl to Strengthen Hydrogen Bond for High Efficiency Organic Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. scienceopen.com [scienceopen.com]

Technical Guide: Solubility & Stability Profiling of Cyclopentyl 4-Trifluoromethylphenyl Ketone

Executive Summary

Cyclopentyl 4-trifluoromethylphenyl ketone (CAS: 578027-07-3) is a specialized fluorinated aryl ketone intermediate used primarily in the synthesis of high-affinity pharmaceutical ligands. Distinguished by the para-trifluoromethyl (

Part 1: Chemical Identity & Physicochemical Profiling

Chemical Identification

| Parameter | Detail |

| IUPAC Name | Cyclopentyl(4-(trifluoromethyl)phenyl)methanone |

| CAS Number | 578027-07-3 |

| Molecular Formula | |

| Molecular Weight | 242.24 g/mol |

| SMILES | FC(F)(F)c1ccc(cc1)C(=O)C1CCCC1 |

| Physical State | Viscous oil or low-melting solid (dependent on purity/polymorph) |

Physicochemical Properties (SAR-Derived)

The integration of the electron-withdrawing trifluoromethyl group with the lipophilic cyclopentyl ring creates a unique polarity profile.

-

Lipophilicity (LogP): Predicted ~3.8 – 4.2. The

group significantly increases hydrophobicity relative to acetophenone derivatives. -

Electronic Character: The para-

group ( -

pKa: The molecule is non-ionizable in the physiological pH range (1–14), functioning as a neutral lipophile.

Part 2: Solubility Profile & Solvent Selection

Solubility Matrix

Due to its high lipophilicity, the compound exhibits poor aqueous solubility but excellent compatibility with aprotic organic solvents.

| Solvent Class | Representative Solvents | Solubility Rating | Application Notes |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Preferred for extraction and transport. |

| Polar Aprotic | DMSO, DMF, THF | Excellent (>50 mg/mL) | Ideal for nucleophilic substitution reactions. |

| Esters/Ethers | Ethyl Acetate, MTBE, Diethyl Ether | Good (>20 mg/mL) | Suitable for crystallization and liquid-liquid extraction. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate (10–50 mg/mL) | Solubility decreases with temperature; useful for recrystallization. |

| Hydrocarbons | Hexanes, Heptane | Low to Moderate | Acts as an antisolvent in purification. |

| Aqueous | Water, PBS (pH 7.4) | Negligible (<0.01 mg/mL) | Requires surfactants (e.g., Tween 80) or cyclodextrins for bioassays. |

Dissolution Protocol for Biological Assays

For in vitro screening, avoid direct aqueous dissolution.

-

Stock Preparation: Dissolve 10 mM compound in 100% DMSO. Vortex for 30 seconds.

-

Intermediate Dilution: Dilute stock 1:10 in ethanol or PEG-400 if precipitation occurs upon direct water addition.

-

Final Formulation: Slowly add the organic concentrate to the aqueous buffer with rapid stirring to prevent micro-precipitation.

Part 3: Stability Assessment & Degradation Pathways

Photochemical Stability (Critical)

Aryl alkyl ketones are intrinsically photoactive. Upon exposure to UV light (

Mechanism:

-

Excitation of the carbonyl to the

triplet state. -

Intramolecular abstraction of a

-hydrogen from the cyclopentyl ring. -

Formation of a 1,4-biradical intermediate.

-

Cleavage to form an enol (which tautomerizes to 4-trifluoromethylacetophenone) and an alkene (cyclopentene derivative), or cyclization to a cyclobutanol.

Chemical Stability[1][2]

-

Hydrolysis: Stable. Unlike trifluoromethyl ketones (where

is -

Oxidation: Susceptible. The electron-deficient carbonyl is prone to Baeyer-Villiger oxidation in the presence of peracids (e.g., mCPBA), rearranging to the corresponding ester.

-

Reduction: Reactive. Readily reduced by borohydrides (

) or lithium aluminum hydride (

Visualizing Degradation Pathways

The following diagram details the primary degradation risks: Photochemical (Norrish) and Oxidative (Baeyer-Villiger).

Caption: Figure 1. Primary degradation pathways. UV exposure drives Norrish Type II fragmentation, while chemical oxidants induce ester rearrangement.

Part 4: Handling, Storage, and Purification

Storage Protocols

-

Temperature: Store at 2–8°C for long-term stability.

-

Atmosphere: Hygroscopic potential is low, but storage under Nitrogen/Argon is recommended to prevent trace autoxidation.

-

Light Protection: Mandatory. Store in amber vials or foil-wrapped containers to prevent Norrish photodegradation.

Purification Workflow

If degradation is suspected (e.g., appearance of yellowing or new spots on TLC), use the following decision tree for purification.

Caption: Figure 2. Purification decision tree based on physical state and scale.

References

-

PubChem. Cyclopentylphenylmethanone (Analogue Reference). National Library of Medicine. Retrieved from [Link]

-

Encina, M. V., et al. "Temperature dependence of the photochemistry of aryl alkyl ketones." Journal of the American Chemical Society. [Link]

- Wagner, P. J. "Type II Photoelimination and Photocyclization of Ketones." Accounts of Chemical Research. (Standard reference for Norrish Type II mechanism in aryl ketones).

Technical Guide: Stereochemical Control and Analysis of Substituted Cycloalkanes in Drug Discovery

Introduction: The Strategic Imperative of "Escaping Flatland"

In modern drug discovery, the transition from planar, aromatic-heavy scaffolds to three-dimensional, saturated architectures is not merely an aesthetic choice—it is a physicochemical necessity.[1] As quantified by Lovering et al. in their seminal "Escape from Flatland" analysis, increasing the fraction of

However, the introduction of saturation introduces complexity: Stereochemistry .[1] Unlike the binary nature of aromatic substitution, cycloalkanes present a dynamic conformational landscape. For a medicinal chemist, the challenge is twofold:

-

Thermodynamic Control: Predicting the preferred conformation of a scaffold to position pharmacophores effectively.[1]

-

Kinetic Control: Executing stereoselective synthesis to access specific isomers.[1]

This guide provides a rigorous, self-validating framework for understanding, synthesizing, and analyzing substituted cycloalkanes, with a focus on the ubiquitous cyclohexane and cyclopentane systems.[1]

The Energetic Landscape: Thermodynamics and Conformational Locking

To design a bioactive molecule, one must first understand the energy penalties that dictate its shape.[1] In cycloalkanes, these are governed by A-values —the Gibbs free energy difference (

The Self-Validating Metric: A-Values

The A-value is a measure of steric demand.[2] It allows you to predict the equilibrium population of conformers using the Boltzmann distribution.

Causality: The energy penalty arises primarily from 1,3-diaxial interactions .[1] An axial substituent experiences steric repulsion from the axial hydrogens at C3 and C5.

Table 1: Critical A-Values for Medicinal Chemistry Groups

| Substituent | A-Value (kcal/mol) | % Equatorial at 25°C | Structural Implication |

| -H | 0 | 50% | Neutral reference.[1] |

| -OH | 0.87 | ~81% | Mobile; H-bonding can override steric preference.[1] |

| -NH₂ | 1.20 | ~88% | Moderately directing. |

| -CH₃ | 1.70 | ~95% | Strong bias; significant conformational anchor.[1] |

| -Ph (Phenyl) | 2.80 | >99% | Strong anchor; planar alignment minimizes strain. |

| -t-Bu (tert-Butyl) | >4.7 | >99.9% | The Locking Group. Freezes ring inversion.[1] |

Data Sources: Winstein-Holness standard tables [2], MSU Chemistry Data [3].[1]

The "Locking" Strategy

In structure-activity relationship (SAR) studies, a flexible ring acts as a "shapeshifter," presenting multiple pharmacophore vectors to a receptor.[1] To validate a binding hypothesis, use a t-butyl group or a bridged bicycle to lock the conformation.[1]

-

Protocol: If a flexible analog is active, synthesize the t-butyl analog. If activity is retained, the equatorial vector of the pharmacophore is likely the bioactive conformation. If activity is lost, the axial vector (or the ring flip) was required.

Analytical Workflow: A Self-Validating NMR Protocol

Determining the relative stereochemistry of a substituted cycloalkane is a critical quality gate. X-ray crystallography is definitive but low-throughput.[1] NMR is the standard, provided you follow a logic-based workflow based on the Karplus Equation [4].

The Karplus Logic

The vicinal coupling constant (

-

Axial-Axial (

): Large coupling ( -

Axial-Equatorial (

): Small coupling ( -

Equatorial-Equatorial (

): Small coupling (

Workflow Visualization

The following decision tree provides a rigorous method for assigning stereochemistry (e.g., cis vs. trans) in disubstituted systems.

Figure 1: NMR Stereochemical Assignment Decision Tree. This logic flow differentiates trans-diaxial relationships from ambiguous gauche interactions.

Synthetic Strategies: The Furst-Plattner Rule[5]

While thermodynamics dictates the final equilibrium, synthesis is often governed by kinetics.[1] The most reliable method for installing trans-heteroatom functionality on a ring is the Furst-Plattner Rule (Trans-Diaxial Effect) [5].

The Mechanism

When a nucleophile attacks a cyclohexene epoxide (or halonium ion), the reaction proceeds through the transition state that allows the ring to develop into a chair-like conformation rather than a twist-boat.[5]

-

Rule: The nucleophile attacks in a manner that yields the trans-diaxial product directly.

-

Implication: Even if the diaxial product is thermodynamically less stable (due to A-values), it is the kinetic product. It may subsequently equilibrate to the diequatorial conformer if the temperature allows ring flipping.

Experimental Protocol: Epoxide Opening

Objective: Synthesize trans-2-amino-cyclohexanol (a common pharmacophore) from cyclohexene oxide.[1]

-

Reagents: Sodium Azide (

), Ammonium Chloride ( -

Reaction: Reflux for 4-12 hours.

-

Workup: The azide attacks the epoxide.

-

Observation: The incoming

and the leaving -

Result: The initial product places both groups in axial positions.

-

-

Equilibration: Upon workup and protonation, the ring will flip to the diequatorial conformation (since

and

Figure 2: The Furst-Plattner Logic. Stereoselective ring opening is dictated by the energy of the transition state, not the stability of the final product.

Case Studies in Drug Design: 3D Complexity

Oseltamivir (Tamiflu)

Oseltamivir is a classic example of a substituted cyclohexene.[1] The ethyl ester and the acetamido group are positioned to engage specific pockets of the viral neuraminidase. The synthesis relies heavily on the principles of stereoselective addition to the double bond and epoxide opening, ensuring the precise trans arrangements required for binding [5].

Bioisosteres and "Space Filling"

Substituting a flat phenyl ring with a bicyclo[1.1.1]pentane or a substituted cyclohexane can improve metabolic stability (blocking CYP450 sites) while retaining the vector of the substituents.

-

Guidance: When moving from Phenyl

Cyclohexane, the vector angle changes.[1] A para-substituted phenyl group is linear (

References

-

Lovering, F., Bikker, J., & Humblet, C. (2009).[1][6][7] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link][6][7]

-

Seeman, J. I. (1986).[1][8] The Curtin-Hammett Principle and the Winstein-Holness Equation. Journal of Chemical Education. [Link]

-

Reusch, W. (2013).[1][9] Conformational Analysis of Cyclohexane. Michigan State University Virtual Textbook of Organic Chemistry. [Link]

-

Minch, M. J. (1994).[1][4][10] Orientational Dependence of Vicinal Proton-Proton NMR Coupling Constants: The Karplus Relationship. Concepts in Magnetic Resonance. [Link][4][10]

-

Kirby, A. J. (2002).[1][11] Stereoelectronic Effects. Oxford Chemistry Primers. (Contextualizing the Furst-Plattner Rule). [Link]

Sources

- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 2. A value - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Karplus equation - Wikipedia [en.wikipedia.org]

- 5. Fürst-Plattner Rule - Wikipedia [en.wikipedia.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. communities.springernature.com [communities.springernature.com]

- 8. ERIC - EJ333571 - The Curtin-Hammett Principle and the Winstein-Holness Equation., Journal of Chemical Education, 1986 [eric.ed.gov]

- 9. Escape from Flatland 2: complexity and promiscuity - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. Fürst-Plattner_Rule [chemeurope.com]

Technical Guide: Reactivity of the Carbonyl Group in Fluorinated Ketones

Executive Summary

The introduction of fluorine atoms adjacent to a carbonyl group fundamentally alters its reactivity profile, transforming a standard metabolic substrate into a potent electrophilic trap.[1] This guide analyzes the reactivity of fluorinated ketones , specifically focusing on trifluoromethyl ketones (TFMKs) and perfluorinated ketones.

Unlike non-fluorinated analogs, these compounds exhibit a lowered Lowest Unoccupied Molecular Orbital (LUMO) energy, driving equilibrium toward stable hydrates and hemiacetals. In drug discovery, this reactivity is harnessed to design transition-state analogue inhibitors for hydrolytic enzymes, particularly serine and cysteine proteases. This document details the electronic theory, thermodynamic data, and validated experimental protocols for synthesizing and characterizing these moieties.

Electronic Structure and Thermodynamics[2]

The Fluorine Effect: Inductive and Hyperconjugative Drivers

The reactivity of fluorinated ketones is governed by two primary electronic factors that act synergistically to increase the electrophilicity of the carbonyl carbon:

-

Inductive Effect (

): Fluorine is the most electronegative element (Pauling scale 3.98). The -

Negative Hyperconjugation (

): Electron density from the oxygen lone pair (

LUMO Energy and Nucleophilic Attack

The electron-withdrawing nature of the perfluoroalkyl group lowers the energy of the

Thermodynamic Data: The Hydration Equilibrium

The most distinct observable consequence of this electronic activation is the equilibrium constant for hydration (

Table 1: Comparative Hydration Equilibrium Constants (

| Compound | Structure | State in Water | |

| Acetone | >99.8% Ketone | ||

| Trifluoroacetone | Equilibrium Mixture | ||

| Hexafluoroacetone | >99.9% Gem-diol | ||

| Chloral (Reference) | Stable Gem-diol |

Data Sources: Guthrie, J. P. (Can. J. Chem, 1975); Wikipedia (Hexafluoroacetone).

Visualization: Electronic Activation Pathway

Figure 1: The synergistic electronic effects of the CF3 group lower the activation energy for nucleophilic attack, stabilizing the tetrahedral adduct.

Application in Drug Discovery: Covalent Reversible Inhibition

The high reactivity of the carbonyl in TFMKs is exploited to inhibit serine proteases (e.g., Chymotrypsin, Elastase) and cysteine proteases (e.g., Cathepsin K).

Mechanism of Action: Transition State Mimicry

Proteases hydrolyze peptide bonds via a high-energy tetrahedral intermediate. TFMKs mimic this geometry but form a stable adduct rather than breaking down.

-

Attack: The active site nucleophile (Ser-OH or Cys-SH) attacks the TFMK carbonyl.

-

Stabilization: The resulting hemiketal oxygen is highly acidic (due to proximal fluorines) and forms a strong hydrogen bond network with the enzyme's "oxyanion hole" (typically backbone amides).

-

Reversibility: Unlike suicide inhibitors (e.g., fluorophosphonates), the TFMK adduct is reversible, allowing for fine-tuned pharmacokinetics.

Visualization: Protease Inhibition Pathway

Figure 2: Mechanism of Serine Protease inhibition by Trifluoromethyl Ketones (TFMKs). The stable hemiketal mimics the hydrolytic transition state.

Experimental Protocols

Protocol A: Synthesis of Trifluoromethyl Ketones (Ruppert-Prakash Method)

Causality: Direct condensation of esters with

Reagents:

-

Substrate: Methyl Ester (

) -

Reagent: Trimethyl(trifluoromethyl)silane (

) -

Initiator: Cesium Fluoride (CsF) or TBAF

-

Solvent: THF or Toluene (Anhydrous)

Step-by-Step Workflow:

-

Preparation: In a flame-dried flask under Argon, dissolve the methyl ester (1.0 equiv) and

(1.2 equiv) in anhydrous THF. -

Initiation: Cool to 0°C. Add catalytic CsF (1-5 mol%). Note: The reaction is autocatalytic; fluoride initiates the release of

, which silylates the ketone, regenerating fluoride. -

Reaction: Monitor by TLC/NMR. The intermediate is a silyl ketene acetal or silyl hemiacetal.

-

Hydrolysis: Add 1M HCl or TBAF solution to hydrolyze the silyl ether.

-

Dehydration (Critical): The product will likely exist as a hydrate.[3] To isolate the ketone, distill from concentrated

or

Protocol B: Kinetic Characterization ( Determination)

Causality: To validate the reactivity of the carbonyl, one must measure its binding affinity (

Materials:

-

Enzyme:

-Chymotrypsin (or target protease).[4] -

Substrate: Fluorogenic peptide (e.g., Suc-AAPF-AMC).

-

Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl.

Workflow:

-

Pre-incubation: Incubate Enzyme (10 nM) with varying concentrations of TFMK Inhibitor (0, 0.1, 0.5, 1, 5, 10

) for 30 minutes. Reasoning: TFMKs are often slow-binding; pre-incubation ensures equilibrium. -

Initiation: Add substrate (Suc-AAPF-AMC) at

concentration. -

Measurement: Monitor fluorescence (Ex 380 nm / Em 460 nm) continuously for 10 minutes.

-

Analysis: Plot initial velocity (

) vs. [Inhibitor]. Fit to the Morrison equation (for tight-binding) or standard competitive inhibition models to determine

References

-

Gelb, M. H., Svaren, J. P., & Abeles, R. H. (1985). Fluoro ketone inhibitors of hydrolytic enzymes. Biochemistry. Link

-

Guthrie, J. P. (1975). Carbonyl addition reactions: Factors affecting the hydrate–hemiacetal and hemiacetal–acetal equilibrium constants. Canadian Journal of Chemistry. Link

-

Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Trimethyl(trifluoromethyl)silane. Chemical Reviews. Link

-

Imperiali, B., & Abeles, R. H. (1986). Inhibition of serine proteases by peptidyl fluoromethyl ketones. Biochemistry. Link

-

Environment Canada. (2021). Screening Assessment: Hexafluoroacetone. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Hexafluoroacetone - Wikipedia [en.wikipedia.org]

- 3. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 4. Inhibition of serine proteases by peptidyl fluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of Cyclopentyl 4-(trifluoromethyl)phenyl Ketone

Executive Summary & Strategic Analysis

The synthesis of Cyclopentyl 4-(trifluoromethyl)phenyl ketone presents a classic challenge in medicinal chemistry: coupling an electron-deficient aromatic ring with a secondary alkyl fragment. While Friedel-Crafts acylation is often the default for aryl ketones, the strong electron-withdrawing nature of the trifluoromethyl (

Therefore, organometallic nucleophilic addition is the preferred strategy. This guide details two high-fidelity protocols:

-

Method A (The Precision Route): Weinreb Amide synthesis followed by Grignard addition. This is the "Gold Standard" for laboratory-scale synthesis due to its prevention of over-addition (tertiary alcohol formation).

-

Method B (The Scalable Route): Grignard addition to Cyclopentanecarbonitrile. This is preferred for larger batches where atom economy and step count are critical, though it requires rigorous hydrolysis conditions.

Retrosynthetic Logic

The following decision tree outlines the strategic disconnection points:

Figure 1: Retrosynthetic analysis comparing the Weinreb and Nitrile pathways.

Critical Reagent Preparation: The "TurboGrignard" Advantage

A common failure point in this synthesis is the formation of the Grignard reagent from 1-bromo-4-(trifluoromethyl)benzene. Electron-deficient aryl halides are sluggish to initiate with standard Mg turnings, leading to dangerous "induction periods" followed by thermal runaways.

Recommendation: Use the Knochel-Hauser Halogen-Magnesium Exchange method [1]. This protocol uses isopropylmagnesium chloride lithium chloride complex (

Protocol: Preparation of 4-(Trifluoromethyl)phenylmagnesium Reagent

-

Setup: Flame-dried 3-neck flask, Argon atmosphere.

-

Charge: Add 1-bromo-4-(trifluoromethyl)benzene (1.0 equiv) and anhydrous THF (0.5 M concentration).

-

Exchange: Cool to 0°C. Dropwise add

(1.3 M in THF, 1.05 equiv). -

Reaction: Stir at 0°C for 1 hour.

-

Validation: The resulting Grignard is generated quantitatively without the hazard of Mg initiation. Use immediately in Method A or B.

Method A: The Weinreb Amide Route (Recommended)[2]

This method utilizes the stable 5-membered chelate of the Weinreb intermediate to prevent the Grignard reagent from adding twice.

Step 1: Synthesis of N-methoxy-N-methylcyclopentanecarboxamide

Reagents: Cyclopentanecarboxylic acid, 1,1'-Carbonyldiimidazole (CDI), N,O-Dimethylhydroxylamine HCl.

-

Activation: Dissolve cyclopentanecarboxylic acid (10 mmol) in anhydrous DCM (30 mL). Add CDI (11 mmol) portion-wise.

-

Observation: Vigorous evolution of

gas.[2] Stir for 30 mins until gas evolution ceases.

-

-

Coupling: Add N,O-dimethylhydroxylamine hydrochloride (11 mmol) in one portion.

-

Stir: Stir at Room Temperature (RT) for 12 hours.

-

Workup: Quench with 1M HCl (dissolves imidazole byproduct). Extract with DCM.[2][3] Wash organic layer with sat.[2][4]

and brine.[2] Dry over -

Yield: Expect >90% yield of a clear oil.

Step 2: Grignard Addition

Reagents: Weinreb Amide (from Step 1), 4-(Trifluoromethyl)phenylmagnesium reagent (from Section 2).

-

Cooling: Dissolve Weinreb amide (1.0 equiv) in THF and cool to -20°C .

-

Addition: Add the prepared Grignard reagent (1.2 equiv) dropwise over 20 minutes.

-

Note: The temperature is kept low to ensure the stability of the chelated intermediate.

-

-

Warming: Allow the mixture to warm to 0°C over 1 hour.

-

Quench (Critical): Pour the reaction mixture into cold 1M HCl or sat.

. -

Purification: Flash chromatography (Hexanes/EtOAc 95:5).

Figure 2: The Weinreb Chelation Mechanism preventing over-alkylation [2].

Method B: The Nitrile Addition Route

This method is faster but requires careful handling of the imine salt hydrolysis.

Protocol

-

Substrate: Dissolve cyclopentanecarbonitrile (10 mmol) in anhydrous THF (20 mL).

-

Catalyst (Optional): Add CuBr (5 mol%) if the reaction proves sluggish (rare for this substrate).

-

Addition: Cool to 0°C. Add the Grignard reagent (1.2 equiv) dropwise.

-

Reflux: Warm to RT, then reflux for 2-4 hours.

-

Observation: The solution will turn from clear/yellow to a cloudy suspension (magnesium imine salt).

-

-

Hydrolysis (The Bottleneck):

-

Cool to RT.

-

Add 3M HCl (excess).

-

Reflux again for 1 hour.

-

Why? The intermediate ketimine (

) is stable. Simple water addition yields the imine (

-

-

Extraction: Extract with Ethyl Acetate.

Analytical Data & QC

| Parameter | Specification | Notes |

| Appearance | Colorless to pale yellow oil | May solidify upon prolonged freezing. |

| Diagnostic doublet of doublets in aromatic region. | ||

| Single sharp peak for | ||

| MS (ESI) | Parent ion often weak; fragmentation common. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Method A) | Moisture in Weinreb formation. | Ensure CDI reaction is complete (gas evolution stops) before adding amine. Use dry DCM. |

| Tertiary Alcohol Impurity | Grignard excess + Temp too high. | In Method A: Keep temp <-10°C. In Method B: Impossible (self-limiting). |

| No Reaction (Grignard) | "Dead" Grignard reagent. | Use the Knochel-Hauser exchange (Section 2) instead of Mg turnings. |

| Imine Persistence (Method B) | Incomplete hydrolysis. | Increase acid concentration (from 1M to 3M) and reflux time during workup. |

References

-

Krasovskiy, A., & Knochel, P. (2004).[11] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[11] Angewandte Chemie International Edition, 43(25), 3333–3336.

-

Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.

-

Organic Chemistry Portal. (n.d.). Synthesis of Weinreb Amides.

-

Master Organic Chemistry. (2015). Reaction of Grignard Reagents with Nitriles.[5][7][12]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 3. tutorchase.com [tutorchase.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Grignard Reaction [organic-chemistry.org]

- 6. m.youtube.com [m.youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 10. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 11. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]

- 12. princeton.edu [princeton.edu]

Application Notes and Protocols for the Laboratory Preparation of Trifluoromethyl Ketones

Introduction

Trifluoromethyl ketones (TFMKs) are a class of organic compounds that have garnered significant attention in medicinal chemistry and drug development.[1][2][3] The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the chemical and biological properties of the parent molecule. TFMKs are known to form stable hydrates, which can act as transition-state analogue inhibitors for various enzymes, making them valuable pharmacophores.[2][4] This guide provides an in-depth overview of the principal synthetic strategies for the laboratory preparation of trifluoromethyl ketones, complete with detailed protocols and mechanistic insights to aid researchers in this field.

I. Nucleophilic Trifluoromethylation of Carboxylic Acid Derivatives

One of the most direct and widely employed strategies for the synthesis of TFMKs involves the nucleophilic addition of a trifluoromethyl anion equivalent to a carboxylic acid derivative, such as an ester or an acid chloride.[2] This approach is favored for its high efficiency and broad substrate scope.

A. Trifluoromethylation of Esters using the Ruppert-Prakash Reagent (TMSCF₃)

The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (TMSCF₃), is a cornerstone for nucleophilic trifluoromethylation.[5][6] Its stability and ease of handling have made it a popular choice in both academic and industrial laboratories. The reaction requires a nucleophilic activator, typically a fluoride source like tetrabutylammonium fluoride (TBAF), to generate the reactive trifluoromethyl anion.[5]

Mechanistic Rationale

The reaction is initiated by the activation of TMSCF₃ with a fluoride ion, which forms a hypervalent silicon intermediate that subsequently releases the trifluoromethyl anion (CF₃⁻). This potent nucleophile then attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate is stabilized and does not undergo a second addition. A subsequent acidic workup hydrolyzes the intermediate to yield the desired trifluoromethyl ketone.[2][5] The use of a non-polar, aprotic solvent is crucial to prevent the decomposition of the reactive intermediates.[7]

Sources

- 1. boris-portal.unibe.ch [boris-portal.unibe.ch]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]

- 7. Direct Preparation of Trifluoromethyl Ketones from Carboxylic Esters: Trifluoromethylation with (Trifluoromethyl)trimethylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]

applications of Cyclopentyl 4-trifluoromethylphenyl ketone in medicinal chemistry

Application Note: Cyclopentyl 4-trifluoromethylphenyl Ketone in Medicinal Chemistry

Part 1: Executive Summary & Strategic Value

Subject: Cyclopentyl 4-trifluoromethylphenyl ketone (CAS: 578027-07-3) Role: Privileged Lipophilic Scaffold / Late-Stage Diversification Intermediate Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads.[1]

Abstract:

Cyclopentyl 4-trifluoromethylphenyl ketone represents a high-value "privileged structure" in modern medicinal chemistry.[1] Its utility stems from the synergistic combination of the 4-trifluoromethylphenyl motif (providing metabolic stability and enhanced lipophilicity) and the cyclopentyl ring (offering optimal steric bulk and hydrophobic filling without the entropic penalty of flexible alkyl chains). This application note details the strategic use of this ketone as a divergent intermediate for synthesizing chiral amines (NK1 antagonists, GlyT1 inhibitors) and chiral alcohols (11

Part 2: Chemical Profile & Reactivity Insights

| Property | Specification | Medicinal Chemistry Implication |

| CAS Number | 578027-07-3 | Unique identifier for sourcing and IP tracking.[1] |

| Formula | C | MW: 242.24 g/mol .[1] |

| Electronic State | Electron-Deficient Carbonyl | The para-CF |

| Lipophilicity | High logP (~3.5–4.0) | Ideal for CNS penetration; requires careful handling to maintain Lipophilic Efficiency (LipE) in final drug candidates.[1] |

| Metabolic Fate | Blocked para-position | The CF |

Part 3: Critical Application Protocols

Application A: Asymmetric Transfer Hydrogenation (ATH)

Target: Synthesis of (S)- or (R)-Cyclopentyl(4-trifluoromethylphenyl)methanol.[1]

Relevance: Chiral alcohol pharmacophores are critical in 11

Protocol 1: Ru-Catalyzed Asymmetric Transfer Hydrogenation

Rationale: The CF

Materials:

-

Substrate: Cyclopentyl 4-trifluoromethylphenyl ketone (1.0 equiv)[1]

-

Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%)[1]

-

Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope)[1]

-

Solvent: Dichloromethane (DCM) or DMF (degassed)[1]

Step-by-Step Methodology:

-

Catalyst Activation: In a flame-dried Schlenk flask under Argon, dissolve the Ru-catalyst in degassed DCM.

-

Addition: Add the ketone substrate to the catalyst solution. Stir for 5 minutes to ensure homogeneity.

-

Initiation: Dropwise add the HCOOH/Et

N mixture at 0°C. The electron-deficient nature of the ketone allows the reaction to proceed rapidly; monitor closely. -

Reaction: Allow to warm to Room Temperature (25°C). Stir for 4–8 hours.[1][2] Note: The CF

group accelerates this rate compared to non-substituted benzophenones. -

Quench & Workup: Quench with saturated NaHCO

. Extract with EtOAc.[1] Wash organic layer with brine to remove residual formate. -

Purification: Flash chromatography (Hexanes/EtOAc 9:1).

Validation Point: Check ee% via Chiral HPLC (e.g., Chiralcel OD-H column). Expect >96% ee due to the steric differentiation between the flat phenyl ring and the puckered cyclopentyl ring.

Application B: Reductive Amination for Chiral Amines

Target: Synthesis of N-substituted-1-cyclopentyl-1-(4-trifluoromethylphenyl)methanamines. Relevance: Key scaffold for NK1 receptor antagonists (anti-emetic/anxiolytic) and GlyT1 inhibitors (schizophrenia).[1]

Protocol 2: Ti(OiPr)

Materials:

-

Ketone: Cyclopentyl 4-trifluoromethylphenyl ketone (1.0 equiv)[1]

-

Amine: Primary amine (e.g., tert-butyl sulfinamide for chiral induction or simple amines) (1.2 equiv)[1]

-

Lewis Acid: Ti(OiPr)

(2.0 equiv)[1] -

Reductant: NaBH

(2.0 equiv)[1][2] -

Solvent: THF (anhydrous)

Step-by-Step Methodology:

-

Imine Formation: In a sealed tube, combine the ketone, amine, and Ti(OiPr)

in anhydrous THF. -